Tert-butyl 3-cyanomorpholine-4-carboxylate
Overview
Description
Tert-butyl 3-cyanomorpholine-4-carboxylate is a chemical compound used as a reactant for the synthesis of HIV integrase inhibitors . It has a molecular weight of 212.25 .
Molecular Structure Analysis
The molecular formula of Tert-butyl 3-cyanomorpholine-4-carboxylate is C10H16N2O3 . The Inchi Code is 1S/C10H16N2O3/c1-10 (2,3)15-9 (13)12-4-5-14-7-8 (12)6-11/h8H,4-5,7H2,1-3H3 .Chemical Reactions Analysis
Tert-butyl 3-cyanomorpholine-4-carboxylate is used as a reactant for the synthesis of HIV integrase inhibitors . The detailed chemical reactions involving this compound are not available in the retrieved data.Physical And Chemical Properties Analysis
Tert-butyl 3-cyanomorpholine-4-carboxylate has a molecular weight of 212.25 . It is a solid at room temperature . The storage temperature is between 2-8°C . The melting point is 100-101℃, the boiling point is 340℃, and the flash point is 160℃ .Scientific Research Applications
Synthesis of Anticancer Drugs : Tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an intermediate of tert-butyl 3-cyanomorpholine-4-carboxylate, is important for the rapid synthesis of small molecule anticancer drugs, potentially benefiting cancer therapeutics (Zhang, Ye, Xu, & Xu, 2018).
Building Blocks for Amino Alcohols and Polyamines : The synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, a potential building block for amino alcohols and polyamines, was demonstrated (Jähnisch, 1997).
Fluorous Synthesis : Fluorinated analogues of tert-butyl alcohol are used in fluorous synthesis to protect and immobilize medium-size nonpolar carboxylic acids in a fluorous phase (Pardo, Cobas, Guitián, & Castedo, 2001).
Stereoselective Synthesis : There has been successful stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, which enables the production of trans (3R,4R) isomers (Boev et al., 2015).
Synthesis of Novel Macrocyclic Inhibitors : Tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate is synthesized as a highly functionalized 2-pyrrolidinone, enabling access to novel macrocyclic Tyk2 inhibitors (Sasaki et al., 2020).
Intermediate in Biotin Synthesis : Tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, an intermediate in biotin synthesis, was synthesized from L-cystine (Qin et al., 2014).
Tert-Butylating Reagent : TriAT-tBu is a tert-butylating reagent used for producing tert-butyl ethers and esters from various alcohols and carboxylic acids (Yamada et al., 2016).
Metabolism Studies : Metabolites involving the tert-butyl group have been identified in studies related to bone fracture healing (Prakash, Wang, O’Connell, & Johnson, 2008).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-cyanomorpholine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11/h8H,4-5,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBSEJKNKHZYKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610737 | |
Record name | tert-Butyl 3-cyanomorpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-cyanomorpholine-4-carboxylate | |
CAS RN |
518047-40-0 | |
Record name | 1,1-Dimethylethyl 3-cyano-4-morpholinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=518047-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-cyanomorpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-cyanomorpholine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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